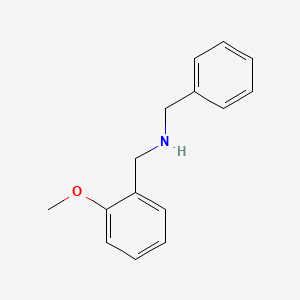

Benzyl-(2-methoxybenzyl)amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

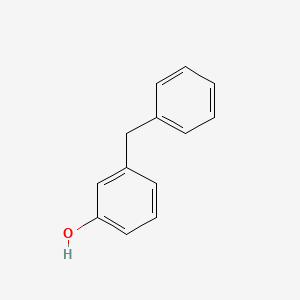

Benzyl-(2-methoxybenzyl)amine is an organic chemical compound primarily used in research and industrial applications. It belongs to the class of organic compounds known as phenylmethylamines .

Synthesis Analysis

The synthesis of amines like Benzyl-(2-methoxybenzyl)amine can be achieved through various methods. One such method involves the reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides, ammonia and other amines, and nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed . Another method involves the reaction of alkyl halides with ammonia or an alkylamine .Molecular Structure Analysis

The molecular structure of Benzyl-(2-methoxybenzyl)amine can be represented by the linear formula CH3OC6H4CH2NH2 . Its molecular weight is 137.18 .Chemical Reactions Analysis

Amines like Benzyl-(2-methoxybenzyl)amine can undergo various chemical reactions. They can act as weak organic bases, accepting a proton from water to form substituted ammonium ions and hydroxide ions . They can also react with acids to form salts soluble in water . Furthermore, they can undergo oxidation and reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of Benzyl-(2-methoxybenzyl)amine include a boiling point of 227 °C/724 mmHg and a density of 1.051 g/mL at 25 °C . It is also a liquid at room temperature .科学的研究の応用

Synthesis of Secondary Amines

Benzyl-(2-methoxybenzyl)amine can be used in the synthesis of secondary amines. A one-pot chemoselective synthesis of secondary amines using a biomimetic electrocatalytic system has been described . This process involves the oxidation-imine formation-reduction route to secondary amines . The key step of the process consists of the o-iminoquinone-mediated chemoselective catalytic oxidation of a primary aliphatic amine substrate, in the presence of a second amine used as the alkylating agent .

Useful Synthetic Intermediates

Secondary amines, such as Benzyl-(2-methoxybenzyl)amine, have potential as useful synthetic intermediates . They have long attracted much attention and are still an active area of research .

Robust Pharmacophores

Secondary amines, including Benzyl-(2-methoxybenzyl)amine, can act as robust pharmacophores . Pharmacophores are a set of structural features in a molecule that is recognized at the receptor site and is responsible for that molecule’s biological activity.

Chemical Reagent

Benzyl-(2-methoxybenzyl)amine can be used as a chemical reagent in various chemical reactions. For instance, it can be used in the synthesis of 2-aminoquinazoline derivatives .

Research and Development

Benzyl-(2-methoxybenzyl)amine is used in research and development laboratories. It can be used in the development of new synthetic methods and in the synthesis of new compounds .

Industrial Applications

In the chemical industry, Benzyl-(2-methoxybenzyl)amine can be used in the production of various chemicals and products .

Safety And Hazards

将来の方向性

Benzyl-(2-methoxybenzyl)amine is primarily used in research and industrial applications. Its future directions could involve further exploration of its properties and potential applications in various fields.

Relevant Papers One relevant paper discusses a radical method for the removal of benzyl and p-methoxybenzyl groups from amines and alcohols using a selective hydrogen-atom abstraction under aerobic conditions . Another paper discusses the synthesis of secondary amines via amination of alcohols .

特性

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-1-phenylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-17-15-10-6-5-9-14(15)12-16-11-13-7-3-2-4-8-13/h2-10,16H,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRPWRHFPWEBHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00990154 |

Source

|

| Record name | N-Benzyl-1-(2-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00990154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl-(2-methoxybenzyl)amine | |

CAS RN |

69875-89-4 |

Source

|

| Record name | 69875-89-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128933 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyl-1-(2-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00990154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-Dibromothieno[2,3-b]thiophene](/img/structure/B1267018.png)

![1-Azabicyclo[2.2.2]octan-4-ol](/img/structure/B1267023.png)